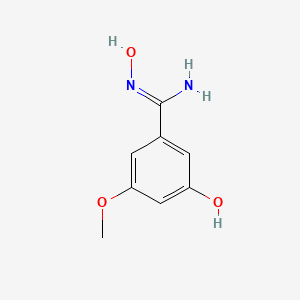
N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₀N₂O₃ This compound is characterized by the presence of hydroxyl, methoxy, and carboximidamide functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-dihydroxybenzoic acid.
Methoxylation: The hydroxyl group at the 5-position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Carboximidamide Formation: The carboxylic acid group is converted to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent such as thionyl chloride.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl, methoxy, and carboximidamide groups.
Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and potential interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’,4-Dihydroxy-3-methoxybenzene-1-carboximidamide
- N,3-Dihydroxy-4-methoxybenzenecarboximidamide
Uniqueness
N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
N',3-dihydroxy-5-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-5(8(9)10-12)2-6(11)4-7/h2-4,11-12H,1H3,(H2,9,10) |
InChI-Schlüssel |
WZTRRWDIMYZGRJ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)O)/C(=N/O)/N |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13309225.png)

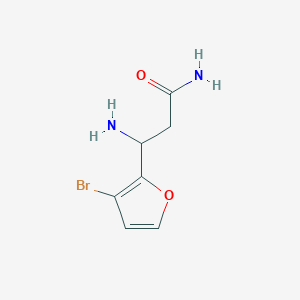
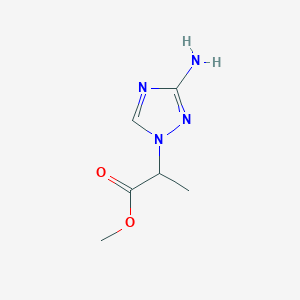
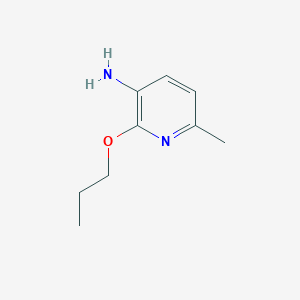


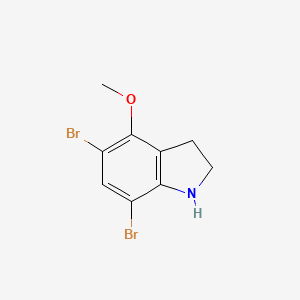
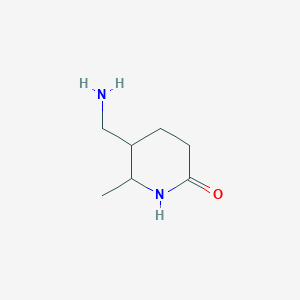
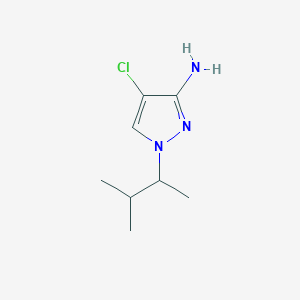
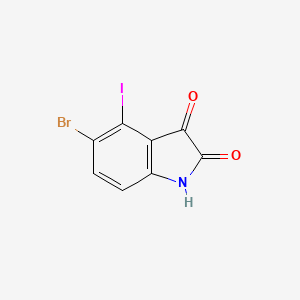
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
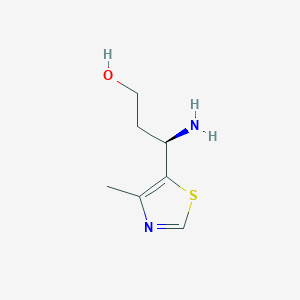
![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
